![molecular formula C6H11BrS B14491265 3-[(3-Bromopropyl)sulfanyl]prop-1-ene CAS No. 64871-50-7](/img/structure/B14491265.png)
3-[(3-Bromopropyl)sulfanyl]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromopropyl)sulfanyl]prop-1-ene is an organic compound with the molecular formula C6H11BrS It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a propene group through a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopropyl)sulfanyl]prop-1-ene typically involves the reaction of 3-bromopropyl chloride with prop-1-ene thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Bromopropyl)sulfanyl]prop-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon), or electrophiles like sulfuric acid can be used.
Major Products Formed
Nucleophilic Substitution: Products include 3-[(3-hydroxypropyl)sulfanyl]prop-1-ene, 3-[(3-cyanopropyl)sulfanyl]prop-1-ene, and 3-[(3-aminopropyl)sulfanyl]prop-1-ene.
Oxidation: Products include sulfoxides and sulfones.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, and other addition products.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromopropyl)sulfanyl]prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromopropyl)sulfanyl]prop-1-ene involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the sulfur atom undergoes oxidation, resulting in the formation of sulfoxides or sulfones. The double bond in the propene group allows for addition reactions, where electrophiles add across the double bond to form new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoprop-1-ene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
3-[(3-Chloropropyl)sulfanyl]prop-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-[(3-Hydroxypropyl)sulfanyl]prop-1-ene: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
Uniqueness
3-[(3-Bromopropyl)sulfanyl]prop-1-ene is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64871-50-7 |
|---|---|
Molekularformel |
C6H11BrS |
Molekulargewicht |
195.12 g/mol |
IUPAC-Name |
1-bromo-3-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C6H11BrS/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
InChI-Schlüssel |
BLNGIGCLRUUCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
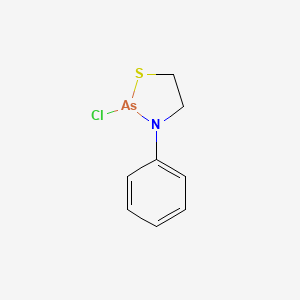
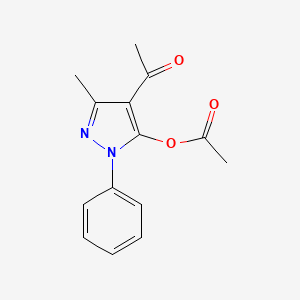
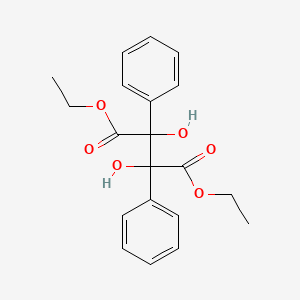
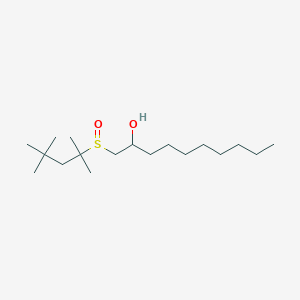
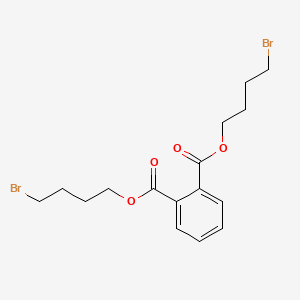
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
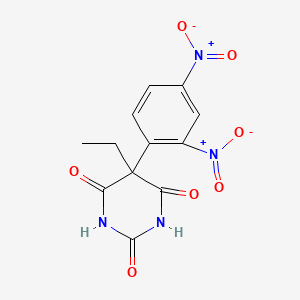
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)

![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
